Cannabichromenic acid
Overview
Description
Cannabichromenic acid (CBCA) is a minor cannabinoid and a precursor of cannabichromene1. It is a non-psychoactive cannabinoid of Cannabis that reportedly exerts anti-inflammatory, antimicrobial, and analgesic activity21.
Synthesis Analysis
The biosynthesis of CBCA involves the combination of geranyl pyrophosphate and olivetolic acid to produce cannabigerolic acid (CBGA), which is the sole intermediate for all other phytocannabinoids1. The enzyme CBCA synthase can cyclize either cannabigerolic acid or cannabinerolic acid (the Z isomer of CBGA) to form CBCA13.
Molecular Structure Analysis
CBCA has a molecular formula of C22H30O44. Its average mass is 358.471 Da and its monoisotopic mass is 358.214417 Da4.
Chemical Reactions Analysis
CBCA synthase catalyzes the oxidocyclization of cannabigerolic acid and cannabinerolic acid to cannabichromenic acid5. The Km values for both substrates are in the same order of magnitude although the Vmax value for the former is higher than that for the latter5.
Physical And Chemical Properties Analysis
CBCA has a chemical formula of C22H30O4 and a molar mass of 358.478 g·mol−11. More detailed physical and chemical properties are not readily available in the literature.
Scientific Research Applications
Biosynthesis and Chemical Structure : CBCA is synthesized through specific enzymatic reactions in Cannabis sativa. It is predominantly formed from cannabigerolic acid rather than cannabinerolic acid. Studies have detailed its biosynthesis, including the enzymes involved and the chemical pathways ((Morimoto, Komatsu, Taura, & Shoyama, 1998); (Morimoto, Komatsu, Taura, & Shoyama, 1997); (Fellermeier, Eisenreich, Bacher, & Zenk, 2001); (Fellermeier, Eisenreich, Bacher, & Zenk, 2001)).
Potential Medical Applications : CBCA and related compounds have been studied for their medical applications. These include anti-inflammatory properties, as well as potential efficacy in neurological conditions such as epilepsy and neurodegenerative diseases ((Wirth, Watson, Elsohly, Turner, & Murphy, 1980); (Stone, Murphy, England, & O'Sullivan, 2020)).
Pharmacological Properties : Research has highlighted various pharmacological properties of CBCA, including its action on specific receptors and its role in modulating enzymes involved in inflammatory and cancer pathways ((Deiana, 2017)).
Anticonvulsant Properties : CBCA has shown promise in preclinical models as an anticonvulsant, potentially offering therapeutic value in conditions like Dravet syndrome, a severe form of childhood epilepsy ((Anderson et al., 2021)).
Anti-Inflammatory and Gastrointestinal Effects : Studies have examined the effects of CBCA and its non-psychotropic cannabinoid derivatives on inflammation and gastrointestinal motility, suggesting potential applications in treating conditions like colitis ((Romano et al., 2013)).
Safety And Hazards
CBCA may be harmful if swallowed, in contact with skin, or if inhaled7. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands thoroughly after handling, and wear protective gloves/clothing/eye protection/face protection7.
Future Directions
The advent of the CRISPR/Cas system will revolutionize the basic and applied research in Cannabis, including CBCA8. This environmentally friendly and sustainable crop has the potential to be further developed through genetic modification8. Moreover, CBCA demonstrated faster and more potent bactericidal activity than vancomycin, the currently recommended antibiotic for the treatment of MRSA infections9. This suggests potential future directions in the medical field.
properties
IUPAC Name |
5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHJHXJQMNWQTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336859 | |
Record name | (+-)-Cannabichromenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabichromenic acid, (+)- | |
CAS RN |
20408-52-0, 185505-15-1 | |
Record name | Cannabichromenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Cannabichromenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Cannabichromenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABICHROMENIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CANNABICHROMENIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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